Carboxyatractylate

概要

説明

準備方法

合成経路および反応条件: カルボキシアトラクチロシド (カリウム塩) は、通常、オオバコから単離されます。 調製には、植物材料からの化合物の抽出、続いて高性能液体クロマトグラフィー (HPLC) などの技術を用いた精製が含まれ、純度を ≥98% にします .

工業的生産方法: カルボキシアトラクチロシド (カリウム塩) の工業的生産には、オオバコからの大規模な抽出、続いて高純度と一貫性を確保するための精製プロセスが含まれます。 その後、化合物は様々な用途のために安定なカリウム塩の形態に製剤化されます .

化学反応の分析

反応の種類: カルボキシアトラクチロシド (カリウム塩) は、主に ANT に対する阻害機能に関連する反応を起こします。 これらの反応には、ミトコンドリア内膜の細胞質側に位置する ANT のヌクレオシド結合部位への結合が含まれ、ANT の c 構形の安定化につながります .

一般的な試薬と条件: この化合物は、通常、実験目的で 1-5 µM の範囲の典型的な濃度で水溶液で使用されます . 標準的な実験室条件下で安定しており、-20°C で保存することにより活性を維持することができます .

生成される主な生成物: カルボキシアトラクチロシド (カリウム塩) と ANT の相互作用の主な生成物は、ADP/ATP 交換の阻害であり、ミトコンドリア機能不全とアポトーシスをもたらします .

4. 科学研究における用途

カルボキシアトラクチロシド (カリウム塩) は、科学研究において幅広い用途があります。

科学的研究の応用

Carboxyatractyloside (potassium salt) has a wide range of applications in scientific research:

作用機序

カルボキシアトラクチロシド (カリウム塩) は、ミトコンドリア内膜の細胞質側に位置するアデニンヌクレオチドトランスロケーター (ANT) に結合することでその作用を発揮します . この結合は、ANT の c 構形の安定化をもたらし、膜を介した ADP と ATP の交換を妨げます。 その結果、透過性遷移孔 (PTP) が開き、ミトコンドリア膜電位の喪失とアポトーシスの誘導につながります .

類似化合物:

ユニークさ: カルボキシアトラクチロシド (カリウム塩) は、その高い効力と ANT に対する選択性によりユニークです。 アトラクチロシドよりも約 10 倍強力であり、酸化リン酸化を阻害する上でより効果的であると考えられています . アトラクチロシドとは異なり、カルボキシアトラクチロシドの効果は、アデニンヌクレオチドの濃度を増加させることによって逆転することはありません .

類似化合物との比較

Atractyloside: Another inhibitor of ANT, but less potent compared to carboxyatractyloside (potassium salt).

Bongkrekic Acid: Similar to carboxyatractyloside in its inhibitory effects on ANT, but with different binding characteristics.

Uniqueness: Carboxyatractyloside (potassium salt) is unique due to its high potency and selectivity for ANT. It is approximately ten times more potent than atractyloside and is considered more effective in inhibiting oxidative phosphorylation . Unlike atractyloside, the effects of carboxyatractyloside are not reversed by increasing the concentration of adenine nucleotides .

特性

IUPAC Name |

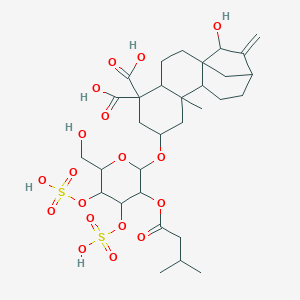

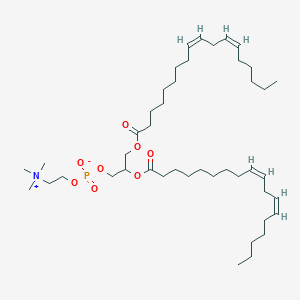

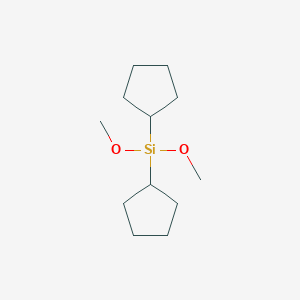

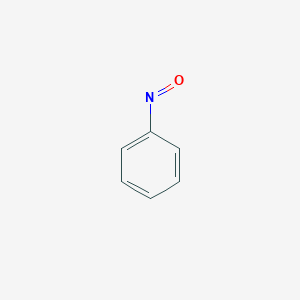

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATIOBERWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33286-30-5 (di-potassium salt) | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30865669 | |

| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35988-42-2 | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?

A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].

Q2: What are the downstream effects of this compound binding to the AAC?

A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].

Q3: Does this compound's effect on mitochondria vary between tissues?

A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].

Q4: Can this compound induce uncoupling in mitochondria?

A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].

Q5: Can this compound affect the conformation of the ADP/ATP carrier?

A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.

Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?

A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.

Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?

A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.

Q10: How is this compound utilized in research to investigate mitochondrial function?

A10: CAT serves as a valuable tool for studying:

- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].

- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].

- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)